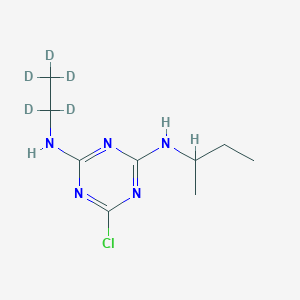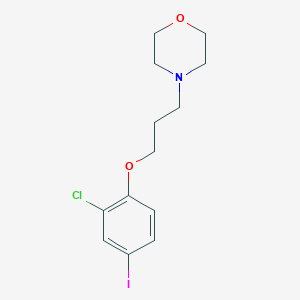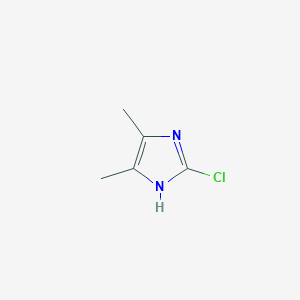
Sebuthylazine D5 (N-ethyl D5)
Descripción general
Descripción
Sebuthylazine D5 (N-ethyl D5) is a stable isotope-labelled form of Sebuthylazine . It has a molecular formula of C9H11D5ClN5 and a molecular weight of 234.74 . It is categorized under herbicides and metabolites .
Molecular Structure Analysis
The molecular structure of Sebuthylazine D5 (N-ethyl D5) is represented by the formula C9H11D5ClN5 . The average mass is 229.710 Da and the monoisotopic mass is 229.109421 Da .Physical And Chemical Properties Analysis
Sebuthylazine D5 (N-ethyl D5) has a molecular weight of 234.74 . The average mass is 229.710 Da and the monoisotopic mass is 229.109421 Da . Other physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
1. Electrochemical Reduction Studies
The electrochemical reduction of terbuthylazine, a compound closely related to Sebuthylazine D5, has been studied under acidic conditions. This research provides insights into the reduction pathways of chloro-s-triazine herbicides, which are relevant to Sebuthylazine D5. The study used techniques like GC/MS, IR, and 1H NMR spectroscopy to analyze the post-electrolysis product, contributing to a better understanding of the compound's behavior in electrochemical processes (Brown, 2018).
2. Bioaccumulation Assessment
Research on Decamethylpentacyclosiloxane (D5), which shares some structural similarities with Sebuthylazine D5, provides valuable data on bioaccumulation in various environments. This study reviews the bioaccumulation assessments of D5, including its depuration rates and biotransformation in mammals and fish. Such information can be extrapolated to understand the environmental behavior of Sebuthylazine D5 (Gobas et al., 2015).
3. Ecotoxicity Investigations
The ecotoxicity of decamethylcyclopentasiloxane (D5) in soil has been examined, providing insights into the risks posed by such compounds, including Sebuthylazine D5, to the terrestrial environment. This research evaluated the toxicity of D5-contaminated biosolid in agricultural soil, assessing its impact on plants and soil invertebrates, which can be vital for understanding the environmental impact of Sebuthylazine D5 (Velicogna et al., 2012).
4. Human Health Risk Assessment
A comprehensive global human health risk assessment for Decamethylcyclopentasiloxane (D5) offers insights into the potential risks associated with exposure to similar compounds like Sebuthylazine D5. This study provides a framework for understanding the human health implications of exposure to such chemicals, which is essential for assessing the safety and potential health effects of Sebuthylazine D5 (Franzen et al., 2016).
Propiedades
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRUVKZGXNSXMB-ZTIZGVCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sebuthylazine-d5 (ethyl-d5) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)


![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)


![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)


